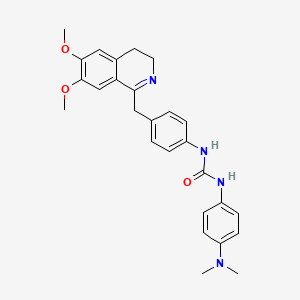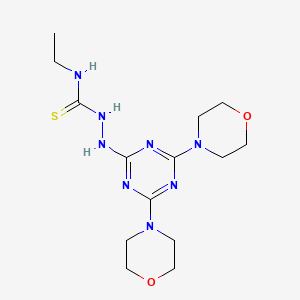![molecular formula C28H29N3O6 B2769502 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 899921-85-8](/img/structure/B2769502.png)
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O6 and its molecular weight is 503.555. The purity is usually 95%.
BenchChem offers high-quality 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride serves as a crucial intermediate in pharmaceutical synthesis. It plays a role in the production of other compounds used in drug development and formulation .
- Researchers utilize this compound to create novel derivatives. For instance, it can react with ketones or aldehydes to yield 5,6-disubstituted 2,4-dioxo-1,2,3,4-tetrahydropyrrolo [2,3-d]pyrimidine derivatives, which may have interesting biological properties .
- Investigating the antibacterial and antifungal potential of derivatives derived from this compound could lead to new therapeutic agents. Researchers explore its efficacy against various pathogens .
Pharmaceutical Intermediates
Chemical Synthesis
Antimicrobial Studies
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate to form 3-(3,4,5-trimethoxyphenyl)-3-oxopropanenitrile, which is then reacted with anthranilic acid to form 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide.", "Starting Materials": [ "3,4,5-trimethoxyaniline", "ethyl acetoacetate", "anthranilic acid", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 3,4,5-trimethoxyaniline (1.0 eq) in ethanol and add sodium ethoxide (1.2 eq). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.1 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic anhydride (1.2 eq) to the reaction mixture and heat to reflux for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 5: Dissolve the product in acetic acid and add anthranilic acid (1.1 eq) and sulfuric acid (catalytic). Heat the mixture to reflux for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and add sodium bicarbonate until the pH is neutral. Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 7: Purify the product by column chromatography using ethyl acetate as the eluent.", "Step 8: Recrystallize the product from ethanol to obtain the final compound." ] } | |
CAS RN |
899921-85-8 |
Product Name |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
Molecular Formula |
C28H29N3O6 |
Molecular Weight |
503.555 |
IUPAC Name |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O6/c1-6-29(19-11-9-10-18(2)14-19)25(32)17-30-22-13-8-7-12-21(22)27(33)31(28(30)34)20-15-23(35-3)26(37-5)24(16-20)36-4/h7-16H,6,17H2,1-5H3 |
InChI Key |
MVVVISCCCDBRBZ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2769425.png)
![2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2769427.png)
![1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2769428.png)
![N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2769429.png)
![[(1-Adamantylacetyl)amino]acetic acid](/img/structure/B2769434.png)


![N-(3,4-dichlorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2769439.png)
![2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2769440.png)
![1-O-Tert-butyl 3-O-ethyl (3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate](/img/structure/B2769441.png)
